molecular formula C20H16ClFN6O2S B2967186 N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-60-0

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2967186
CAS No.: 863458-60-0
M. Wt: 458.9
InChI Key: IFUXVNOISZQQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide features a triazolo[4,5-d]pyrimidin core substituted with a 2-fluorobenzyl group at position 3 and a thioacetamide side chain linked to a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6O2S/c1-30-16-7-6-13(21)8-15(16)25-17(29)10-31-20-18-19(23-11-24-20)28(27-26-18)9-12-4-2-3-5-14(12)22/h2-8,11H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXVNOISZQQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863457-75-4) is a compound with potential biological activity due to its unique chemical structure. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClFN6O2SC_{20}H_{16}ClFN_6O_2S with a molecular weight of 458.9 g/mol. The compound features a triazole ring and a thioacetamide moiety, which are significant for its biological activity.

PropertyValue
CAS Number863457-75-4
Molecular FormulaC20H16ClFN6O2S
Molecular Weight458.9 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit considerable antimicrobial properties. For instance, studies on benzotriazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. A related study reported that triazole derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 4.98 μM to 10 μM against different cancer types . This suggests that this compound may also possess similar properties.

Antiviral Activity

Recent investigations into the antiviral properties of pyrimidine derivatives have highlighted their efficacy against viral infections. A study found that certain pyrimidine-based compounds showed promising antiviral activity with IC50 values below 10 μM against various viral strains . Although specific data for this compound is limited, its structural similarities suggest potential effectiveness.

Case Studies

Several case studies have been conducted to assess the biological activity of compounds related to this compound:

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various triazole derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. Compounds demonstrated varying degrees of inhibition with MIC values indicating strong activity .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of triazole derivatives on human fibroblast cells and cancer cell lines. The results indicated that certain modifications in the triazole ring significantly enhanced cytotoxicity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazolo[4,5-d]pyrimidine vs. Thiazolo[4,5-d]pyrimidine

describes thiazolo[4,5-d]pyrimidine derivatives synthesized via microwave-assisted or conventional methods. Replacing the triazolo ring with a thiazolo ring introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. For example, compound 19 () exhibits a thiazolo core coupled with a coumarin moiety, demonstrating how heterocycle choice impacts solubility and target binding .

Triazolo[4,5-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine

highlights pyrazolo[1,5-a]pyrimidines, such as compound 2f, which features a cyano group and cyclopropylamino substituent. The pyrazolo core’s reduced nitrogen content compared to triazolo derivatives may enhance metabolic stability but reduce electrophilic interactions .

Substituent Variations

Fluorobenzyl Positional Isomerism
  • 2-Fluorobenzyl vs. This positional change could influence binding to hydrophobic pockets in biological targets .
  • 3-Fluorophenyl on Triazolo[4,3-b]pyridazin () : Compound 852374-70-0 substitutes the triazolo-pyrimidine core with a pyridazin ring and a 3-fluorophenyl group. This modification reduces ring planarity, possibly affecting π-π stacking interactions and bioavailability .
Chloro and Methoxy Substituents

The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the 2,6-difluorophenyl group in flumetsulam (), a herbicide.

Thioacetamide Linkage Comparisons

The thioacetamide bridge in the target compound is structurally analogous to N-(2-methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (). Replacing the pyridinyl group with a triazolo-pyrimidine system introduces rigidity, which may enhance target specificity but reduce synthetic yield .

Data Tables: Key Structural and Functional Comparisons

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Triazolo[4,5-d]pyrimidine 2-fluorobenzyl, 5-chloro-2-methoxyphenyl ~460 (estimated) High lipophilicity, steric hindrance
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo... () Triazolo[4,5-d]pyrimidine 4-fluorobenzyl, 5-chloro-2-methoxyphenyl ~460 Enhanced metabolic stability
852374-70-0 () Triazolo[4,3-b]pyridazin 3-fluorophenyl, 5-chloro-2-methoxyphenyl 443.9 Reduced planarity, lower π-π stacking
Flumetsulam () Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide 325.3 Herbicidal activity, high water solubility

Research Findings and Implications

  • Synthetic Efficiency : highlights microwave-assisted synthesis for thiazolo-pyrimidines, suggesting that the target compound’s triazolo analog may require optimized conditions (e.g., higher temperatures) due to nitrogen-rich core reactivity .
  • Lumping Strategy () : While structurally similar compounds (e.g., fluorobenzyl positional isomers) may be grouped for predictive modeling, the target compound’s ortho-fluorine substitution likely confers unique pharmacokinetic properties, contradicting lumping assumptions .
  • However, its triazolo-pyrimidine core may shift activity toward kinase inhibition or antimicrobial effects .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves coupling chloroacetamide intermediates with triazolopyrimidine-thiol derivatives. Key steps include:

  • Reflux conditions : Use of triethylamine as a base and solvent for amide bond formation (e.g., 4-hour reflux for chloroacetyl chloride coupling) .
  • Thiol-ether linkage : Reaction of thiol-containing triazolopyrimidine with chloroacetamide under DMF/K₂CO₃ conditions at room temperature, monitored by TLC .
  • Purification : Recrystallization with pet-ether or column chromatography improves purity .
    Critical factors : Excess chloroacetyl chloride (1.5–2.0 eq.) ensures complete substitution, while inert atmospheres prevent oxidation of the thiol group.

Q. How can researchers validate the structural integrity of this compound?

  • X-ray crystallography : Resolve ambiguities in triazolopyrimidine regiochemistry and confirm the thioether linkage (e.g., bond angles and torsion angles in similar triazolopyrimidine derivatives) .
  • NMR/LC-MS : Use 1^1H/13^13C NMR to verify substituent positions (e.g., methoxy and fluorobenzyl groups) and high-resolution MS for molecular formula confirmation .
  • FTIR : Confirm carbonyl (C=O, ~1680 cm1^{-1}) and thioether (C-S, ~650 cm1^{-1}) functional groups .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to the triazolopyrimidine scaffold’s ATP-binding affinity. Use fluorescence polarization assays at 10–100 µM concentrations .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC₅₀ values with control compounds like doxorubicin .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • DFT/MESP analysis : Calculate electron density maps to predict nucleophilic/electrophilic sites for metabolic stability .
  • ADMET prediction : Use tools like SwissADME to assess logP (target <5), CYP450 inhibition, and blood-brain barrier permeability .
  • Docking studies : Model interactions with target proteins (e.g., EGFR’s ATP-binding pocket) to prioritize substituents enhancing binding energy (e.g., fluorobenzyl vs. chlorophenyl) .

Q. What strategies resolve synthetic challenges, such as low regioselectivity in triazolopyrimidine formation?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 4 hours) and improve regioselectivity via controlled heating .
  • Protecting groups : Temporarily block reactive sites (e.g., methoxy or chloro groups) during coupling steps .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading) for maximum yield .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays in triplicate with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
  • Off-target profiling : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolite analysis : Employ LC-HRMS to detect degradation products that may skew activity readings .

Q. What methodologies enable SAR studies for the acetamide and triazolopyrimidine moieties?

  • Fragment-based replacement : Synthesize analogs with substituted benzyl groups (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) to evaluate steric/electronic effects .
  • Isosteric substitutions : Replace sulfur in the thioether with oxygen/selenium to assess bond flexibility and redox stability .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential hydrogen-bond acceptors (e.g., pyrimidine N-atoms) .

Key Recommendations

  • Prioritize X-ray crystallography for unambiguous structural confirmation .
  • Use DoE to mitigate synthetic variability and improve reproducibility .
  • Combine kinase profiling with metabolite identification to contextualize bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.